molecular formula C11H22N2 B7886360 2-(((S)-1-methylpyrrolidin-2-yl)methyl)piperidine

2-(((S)-1-methylpyrrolidin-2-yl)methyl)piperidine

Cat. No.: B7886360
M. Wt: 182.31 g/mol
InChI Key: BILVABRULMFJNP-DTIOYNMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(((S)-1-methylpyrrolidin-2-yl)methyl)piperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((S)-1-methylpyrrolidin-2-yl)methyl)piperidine typically involves the hydrogenation of pyridine derivatives using catalysts such as palladium or rhodium. The process combines several reactions in one step, including the removal of the metalation group, dehydroxylation, and pyridine reduction .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve multicomponent reactions, cyclization, and amination processes. These methods are designed to be cost-effective and scalable, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(((S)-1-methylpyrrolidin-2-yl)methyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium, rhodium, and nickel-based catalysts for hydrogenation, as well as various oxidizing agents for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrogenation reactions typically yield reduced forms of the original compound, while oxidation reactions produce oxidized derivatives .

Scientific Research Applications

2-(((S)-1-methylpyrrolidin-2-yl)methyl)piperidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(((S)-1-methylpyrrolidin-2-yl)methyl)piperidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to changes in cellular processes. For example, piperidine derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(((S)-1-methylpyrrolidin-2-yl)methyl)piperidine is unique due to its specific stereochemistry and the presence of both piperidine and pyrrolidine rings. This combination of structural features contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

2-[[(2S)-1-methylpyrrolidin-2-yl]methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-13-8-4-6-11(13)9-10-5-2-3-7-12-10/h10-12H,2-9H2,1H3/t10?,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILVABRULMFJNP-DTIOYNMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CC2CCCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H]1CC2CCCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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